N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, commonly referred to as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential as a diagnostic tool and therapeutic agent. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily found in the mitochondria of glial cells and has been implicated in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide activity. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide plays a role in the transport of cholesterol into mitochondria, which is crucial for steroid synthesis and cell survival. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is also upregulated in response to cellular stress and inflammation. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and inhibit its activity, leading to a decrease in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects in preclinical studies. It can reduce neuroinflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. DPA-714 has also been shown to improve cognitive function and motor deficits in these models. Additionally, DPA-714 has been shown to have anti-tumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPA-714 is its selectivity for N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide, which allows for specific targeting of glial cells in the brain. This makes it a useful tool for studying neuroinflammation and neurodegeneration in vivo. However, DPA-714 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for DPA-714 research. One area of interest is the development of more potent and selective N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide ligands for use in PET imaging and therapeutic applications. Another area of interest is the investigation of the role of N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide in other neurological disorders and non-neurological diseases such as cancer. Additionally, the development of new formulations and delivery methods for DPA-714 could improve its efficacy and reduce its limitations in lab experiments.
Synthesemethoden
The synthesis of DPA-714 involves a series of chemical reactions starting from 2-phenoxybenzoic acid. The first step involves the conversion of 2-phenoxybenzoic acid to 2-phenoxybenzoyl chloride, which is then reacted with N,N-diethylsulfamide to form N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide. The final product is purified using column chromatography and characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential as a diagnostic tool and therapeutic agent in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide expression is known to increase in response to neuroinflammation, making it a potential biomarker for these disorders. DPA-714 can bind to N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide and be detected using positron emission tomography (PET) imaging, allowing for non-invasive visualization of neuroinflammation in vivo.
Eigenschaften
Produktname |
N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide |
---|---|
Molekularformel |
C23H24N2O4S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-25(4-2)30(27,28)20-16-14-18(15-17-20)24-23(26)21-12-8-9-13-22(21)29-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
KCGLONKOIXUEKW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.